molecular formula C8H6ClNO B13663266 7-(Chloromethyl)benzo[d]oxazole

7-(Chloromethyl)benzo[d]oxazole

Cat. No.: B13663266
M. Wt: 167.59 g/mol
InChI Key: LSHRXGFOBDVMPE-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group at the 7th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 5-(Chloromethyl)benzo[d]oxazole
  • 7-(Bromomethyl)benzo[d]oxazole

Comparison: 7-(Chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

7-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2

InChI Key

LSHRXGFOBDVMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CCl

Origin of Product

United States

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